molecular formula C21H26N2O5S B2966068 2,4-dimethoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954663-60-6

2,4-dimethoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2966068
CAS No.: 954663-60-6
M. Wt: 418.51
InChI Key: ICUBNEIUQTXHMX-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound known for its various applications in scientific research. It exhibits significant biochemical properties, making it an intriguing subject in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multi-step procedures. These procedures often start with the functionalization of the benzamide group, followed by the introduction of the tetrahydroisoquinolinyl moiety. The final steps involve adding the propylsulfonyl group under controlled conditions to ensure high purity and yield.

Industrial Production Methods

While laboratory-scale synthesis provides insights into reaction mechanisms and yields, industrial-scale production might involve optimizing reaction conditions using flow chemistry or other scalable techniques. These methods help in producing larger quantities while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

2,4-dimethoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide primarily undergoes the following types of chemical reactions:

  • Oxidation: : Can be oxidized under specific conditions, leading to the formation of sulfonic acids or other oxidized derivatives.

  • Reduction: : The compound can be reduced to generate simpler amines or alcohols, depending on the reducing agent used.

  • Substitution: : Various substitution reactions can occur, allowing the introduction or replacement of functional groups on the benzamide or tetrahydroisoquinolinyl moieties.

Common Reagents and Conditions

Oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophilic or electrophilic reagents can be used in these reactions, under controlled temperatures and pH levels.

Major Products Formed

Major products from these reactions include oxidized sulfonic acids, reduced amines or alcohols, and substituted derivatives with altered pharmacological properties.

Scientific Research Applications

  • Chemistry: : Utilized in studying reaction mechanisms and as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its interaction with cellular pathways and potential role in cellular signaling mechanisms.

  • Medicine: : Potential therapeutic applications include acting as a lead compound in drug discovery for targeting specific receptors or enzymes.

  • Industry: : May be used in the development of specialized materials or as a component in chemical manufacturing processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. Its mechanism involves binding to these targets, thereby modulating their activity. Pathways affected by this compound can include signal transduction pathways, enzymatic inhibition, or receptor agonism/antagonism, leading to various biological responses.

Comparison with Similar Compounds

  • N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

  • 2,4-dimethoxybenzamide

  • N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

These comparisons highlight how structural variations influence the activity and applications of related compounds.

Conclusion

2,4-dimethoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a remarkable compound with diverse applications in scientific research. Its complex synthesis, varied chemical reactions, and unique mechanism of action make it a valuable subject for further investigation and potential development in various fields.

Properties

IUPAC Name

2,4-dimethoxy-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-4-11-29(25,26)23-10-9-15-5-6-17(12-16(15)14-23)22-21(24)19-8-7-18(27-2)13-20(19)28-3/h5-8,12-13H,4,9-11,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUBNEIUQTXHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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